molecular formula C20H15NO5S2 B2650787 N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE CAS No. 670267-46-6

N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE

Cat. No.: B2650787
CAS No.: 670267-46-6
M. Wt: 413.46
InChI Key: WGTUPSRRMBMDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE is a complex organic compound with the molecular formula C20H15NO5S2. This compound is notable for its unique structure, which includes a naphtho[2,1-d][1,3]oxathiol moiety and a sulfonyl group attached to a methylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the naphtho[2,1-d][1,3]oxathiol core, which can be achieved through a cyclization reaction involving propargyl alcohol and isothiocyanate under specific conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction environments to ensure the purity and consistency of the final product. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE involves its interaction with molecular targets such as dopamine and serotonin receptors. These interactions can modulate neurotransmitter activity, which is crucial for its potential antipsychotic effects . The compound may also interact with other biological pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}ACETAMIDE is unique due to its combination of a naphtho[2,1-d][1,3]oxathiol core with a sulfonyl group and an acetamide moiety

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S2/c1-12-7-9-14(10-8-12)28(24,25)21(13(2)22)17-11-18-19(26-20(23)27-18)16-6-4-3-5-15(16)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTUPSRRMBMDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.